molecular formula C16H13Cl2NO B5199954 N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide

N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B5199954
M. Wt: 306.2 g/mol
InChI Key: XVJJVIKWFHLPKA-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide: is a synthetic organic compound that belongs to the class of cyclopropane carboxamides It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with a 3,4-dichlorophenyl and a phenyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene is treated with a carbene precursor such as diazomethane or a metal-carbene complex.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the cyclopropane derivative with an appropriate amine, such as 3,4-dichloroaniline, under suitable conditions.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, where a phenylboronic acid is reacted with the cyclopropane derivative in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above, but optimized for higher yields and efficiency. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the cyclopropane ring or the phenyl groups may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the phenyl groups to cyclohexyl groups.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms on the 3,4-dichlorophenyl group can be replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or cyclohexyl derivatives.

    Substitution: Formation of alkyl or aryl-substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Protein Binding: It can be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound’s structure can be modified to develop potential therapeutic agents for various diseases.

    Pharmacological Studies: It can be used in studies to understand its effects on biological systems.

Industry:

    Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:

    N-(3,4-dichlorophenyl)-4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexyliden]methyl}amino)ethyl]tetrahydro-1(2H)-pyrazinecarboxamide:

Uniqueness: N-(3,4-dichlorophenyl)-2-phenylcyclopropanecarboxamide is unique due to its cyclopropane ring structure, which imparts rigidity and specific steric properties to the molecule. This structural feature can influence its binding affinity and selectivity towards molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJJVIKWFHLPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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